6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carbonitrile is a heterocyclic organic compound. It is a spirocyclic molecule composed of an azaspiroalkane ring and an oxindole.
Preparation Methods
6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carbonitrile can be synthesized using various methods:
- Reaction of an oxindole with an imine followed by cyclization .
One-pot, three-component reaction: This involves a 3-(2-hydroxyethyl)indolin-2-one, an aldehyde, and a cyanoacetamide.
Chemical Reactions Analysis
6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carbonitrile undergoes several types of chemical reactions:
- Oxidation : The compound can be oxidized under specific conditions to form various oxidized derivatives.
- Reduction : Reduction reactions can convert the nitrile group to an amine group.
- Substitution : The nitrile group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carbonitrile has significant biological activity and is used in various scientific research applications:
- Medicinal Chemistry : The compound has shown antitumor, antifungal, and antibacterial properties in vitro.
- Materials Science : It is used in the development of new materials due to its unique chemical structure.
- Agriculture : The compound has potential applications in the development of new agrochemicals.
Mechanism of Action
The mechanism by which 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The nitrile group in the compound is a versatile functional group that can interact with various biological molecules, leading to its observed biological activities.
Comparison with Similar Compounds
6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carbonitrile is unique due to its spirocyclic structure and the presence of both an azaspiroalkane ring and an oxindole. Similar compounds include:
- 2-oxo-1-azaspiro[3.3]heptane-6-carbonitrile : This compound has a similar spirocyclic structure but lacks the methyl group at the 6-position .
- tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate : This compound has a similar core structure but different functional groups .
These comparisons highlight the unique structural features and potential applications of this compound.
Properties
IUPAC Name |
6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-7(5-9)3-8(4-7)2-6(11)10-8/h2-4H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIRJXIITJBYPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CC(=O)N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.